Butyl 2-benzamidobenzoate Butyl 2-benzamidobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8841241
InChI: InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20)
SMILES: CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol

Butyl 2-benzamidobenzoate

CAS No.:

Cat. No.: VC8841241

Molecular Formula: C18H19NO3

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-benzamidobenzoate -

Specification

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
IUPAC Name butyl 2-benzamidobenzoate
Standard InChI InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20)
Standard InChI Key JKXRPCRAOKYBFH-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Canonical SMILES CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Butyl 2-benzamidobenzoate features a benzoic acid backbone substituted at the 2-position with a benzamide group, esterified with a butyl chain. The molecular structure confers unique physicochemical characteristics:

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₉NO₃
Molecular Weight297.35 g/mol
IUPAC NameButyl 2-(benzoylamino)benzoate
SolubilityLikely lipophilic (estimated)
Melting/Boiling PointsNot experimentally reported

The compound’s lipophilicity, inferred from its butyl ester moiety, suggests potential solubility in organic solvents such as toluene or chlorobenzene . Structural analogs like methyl 2-benzamidobenzoate exhibit similar solubility profiles, often requiring polar aprotic solvents for reactions.

Synthesis Pathways and Methodological Insights

General Synthesis Strategy

The synthesis of butyl 2-benzamidobenzoate can be extrapolated from methods used for analogous esters. A plausible route involves:

  • Esterification: Reaction of 2-aminobenzoic acid with butanol under acidic conditions to form butyl 2-aminobenzoate.

  • Amidation: Subsequent coupling of the amino group with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product.

This two-step approach mirrors industrial methods for methyl 2-benzamidobenzoate, where thionyl chloride or other dehydrating agents facilitate esterification.

Optimized Reaction Conditions

Key parameters for high yield and purity include:

  • Temperature: 60–80°C for esterification, room temperature for amidation.

  • Catalysts: Acid catalysts (e.g., HCl) for esterification; base catalysts for amidation.

  • Solvents: Toluene or dichloromethane for amidation to enhance solubility .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsDurationYield (Estimated)
12-Aminobenzoic acid, butanol, HCl6–8 h85%
2Benzoyl chloride, pyridine, DCM2–4 h75%

Challenges and Future Directions

Knowledge Gaps

  • Thermal Stability: Experimental data on melting/boiling points and decomposition temperatures are absent.

  • Toxicity Profile: No studies evaluate its safety or environmental impact.

Research Opportunities

  • Derivatization: Introducing electron-withdrawing or donating groups to the benzene rings could modulate reactivity.

  • Catalytic Studies: Investigating enzyme-mediated synthesis routes for greener production.

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